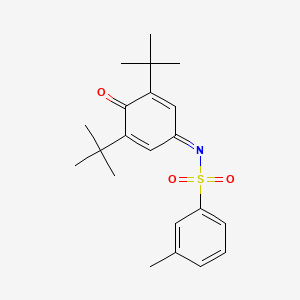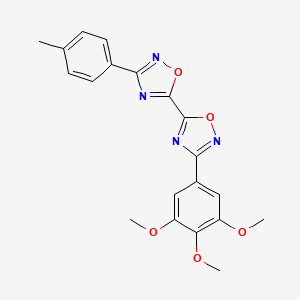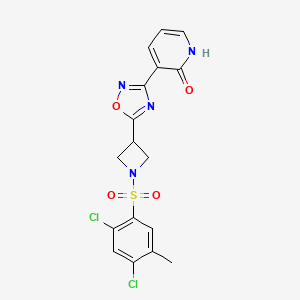
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride, also known as ACPD, is a compound that belongs to the class of alpha-amino acids. It is a synthetic compound that was first synthesized in 1982 by a group of researchers at the University of Manchester. ACPD has been extensively studied due to its potential applications in various fields, including pharmacology, neuroscience, and biochemistry.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride involves the activation of the metabotropic glutamate receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of the receptor by 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride leads to the activation of various intracellular signaling pathways, which ultimately lead to changes in neuronal activity.
Biochemical and Physiological Effects
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including glutamate and acetylcholine, and to enhance synaptic plasticity. 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily obtained in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a relatively new compound, and its effects on various physiological processes are still being studied. Additionally, the use of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride in lab experiments requires specialized equipment and techniques, which may limit its use in some labs.
Future Directions
There are several future directions for the study of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride. One direction is to further investigate its potential applications in the treatment of various neurological disorders. Another direction is to study its effects on other physiological processes, such as immune function and metabolism. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride and its effects on neuronal activity.
Synthesis Methods
The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride involves the reaction of 2-acetylcyclohexanone with phenylhydrazine in the presence of sodium acetate and acetic acid. The resulting product is then treated with methylamine and hydrochloric acid to obtain 2-amino-3-methyl-3-phenylbutanoic acid hydrochloride.
Scientific Research Applications
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and biochemistry. It has been found to act as an agonist at the metabotropic glutamate receptor, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has also been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
2-amino-3-methyl-3-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZJKCJWFIRCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2933347.png)
![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2933354.png)

![1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2933357.png)

![N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2933360.png)

![1-(4-Chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2933363.png)

![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)



![2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2933370.png)